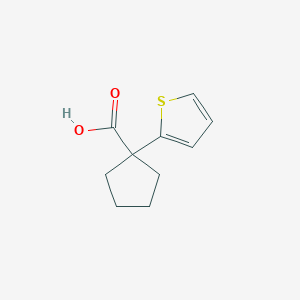

1-(2-Thienyl)cyclopentanecarboxylic acid

Description

Significance and Research Context

The academic interest in 1-(2-Thienyl)cyclopentanecarboxylic acid stems from the well-documented significance of its core components in the field of drug discovery and materials science. The thiophene (B33073) ring is considered a "privileged" scaffold in medicinal chemistry. Its structural and electronic properties allow it to act as a bioisostere for the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active compound without a loss of activity. This has led to the incorporation of thiophene in numerous pharmaceuticals.

Derivatives of thiophene have been investigated for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antipsychotic properties. This broad spectrum of activity underscores the versatility of the thiophene nucleus as a building block for developing new therapeutic agents.

Similarly, the cyclopentane (B165970) ring, particularly in the form of cyclopentanecarboxylic acid and its derivatives, is a crucial structural element in many biologically active molecules. Cyclic organic molecules are prevalent in natural products and pharmaceuticals as they provide a defined three-dimensional structure, which can enhance binding to biological targets. Recent research has highlighted the potential of cyclopentanecarboxylic acid derivatives in various therapeutic areas, including as potent and selective inhibitors of specific biological pathways. The combination of the thiophene moiety with the cyclopentanecarboxylic acid scaffold in a single molecule presents an opportunity to explore synergistic or novel biological effects, driving its relevance in contemporary chemical research.

Historical Perspectives on Related Chemical Entities and Scaffolds

The scientific foundation for research into compounds like this compound is built upon a rich history of synthetic organic chemistry focused on its constituent parts.

The story of thiophene began in 1882 when German chemist Viktor Meyer discovered it as an impurity in benzene derived from coal tar. wikipedia.orgchemeurope.comwikipedia.org For a long time, the formation of a blue dye (indophenin) when mixing crude benzene with isatin (B1672199) and sulfuric acid was considered a characteristic reaction of benzene itself. wikipedia.orgchemicalbook.com Meyer demonstrated that pure benzene, produced by the decarboxylation of benzoic acid, did not give this reaction. chemeurope.comwikipedia.orgchemicalbook.com He successfully isolated the responsible sulfur-containing compound and named it thiophene. wikipedia.org This discovery opened a new chapter in heterocyclic chemistry. Following its discovery, several key synthetic methods for creating thiophene rings were developed. In 1884, Carl Paal and Ludwig Knorr independently reported a method for synthesizing furans from 1,4-diketones, a reaction that was later adapted to produce thiophenes using sulfurizing agents like phosphorus pentasulfide. wikipedia.orgdbpedia.org This became known as the Paal-Knorr synthesis. wikipedia.org Another pivotal method, the Gewald reaction, was discovered by Karl Gewald in the 1960s. ontosight.aiwikipedia.org This multicomponent reaction allows for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur, providing a versatile route to a wide range of thiophene derivatives. wikipedia.orgresearchgate.netresearchgate.net

The synthesis of cyclopentane derivatives also has a long history. Early work by chemists such as William Henry Perkin Jr. in the late 19th century laid the groundwork for the synthesis of carbocyclic rings. oregonstate.edu His methods included the reaction of diethyl malonate with 1,3-dibromopropane (B121459) to construct the five-membered ring system. oregonstate.edu Over the years, numerous other synthetic routes to cyclopentanecarboxylic acids have been established, including the Favorskii rearrangement of 2-chlorocyclohexanone, which results in a ring contraction to form the cyclopentane ring. wikipedia.orgorgsyn.org More modern methods involve catalytic processes, such as the palladium-catalyzed hydrocarboxylation of cyclopentene (B43876). wikipedia.org These historical advancements in synthetic methodology for both thiophenes and cyclopentanes have made their derivatives readily accessible for investigation and are fundamental to the synthesis of more complex molecules like this compound.

| Year | Development | Key Contributor(s) | Significance |

|---|---|---|---|

| 1882 | Discovery of Thiophene | Viktor Meyer | Identified thiophene as a distinct heterocyclic compound, separating it from benzene. wikipedia.orgchemeurope.comtodayinsci.com |

| 1884 | Paal-Knorr Synthesis | Carl Paal & Ludwig Knorr | Established a fundamental method for synthesizing furans, later adapted for thiophenes and pyrroles from 1,4-dicarbonyls. wikipedia.orgdbpedia.org |

| 1887 | Synthesis of trans-cyclopentane-1,2-dicarboxylic acid | William Henry Perkin Jr. | Pioneered early synthetic routes to functionalized cyclopentane rings. oregonstate.edu |

| 1960s | Gewald Reaction | Karl Gewald | Developed a versatile multicomponent reaction for the synthesis of 2-aminothiophenes. ontosight.aiwikipedia.orgresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-thiophen-2-ylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c11-9(12)10(5-1-2-6-10)8-4-3-7-13-8/h3-4,7H,1-2,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCLTIDPEQAYOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20632640 | |

| Record name | 1-(Thiophen-2-yl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202737-46-0 | |

| Record name | 1-(Thiophen-2-yl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(thiophen-2-yl)cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 1 2 Thienyl Cyclopentanecarboxylic Acid and Its Derivatives

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a direct route to the key intermediate, cyclopentyl 2-thienyl ketone, which can be further elaborated to the desired carboxylic acid. This electrophilic aromatic substitution reaction involves the acylation of the electron-rich thiophene (B33073) ring.

Synthesis via Cyclopentanecarboxylic Acid Halide Intermediates

A traditional and widely employed method for the synthesis of cyclopentyl 2-thienyl ketone involves the use of a pre-formed cyclopentanecarboxylic acid halide, typically the acid chloride. google.com This reactive intermediate is then reacted with thiophene in the presence of a Lewis acid catalyst.

The synthesis of cyclopentanecarboxylic acid chloride is achieved by treating cyclopentanecarboxylic acid with a halogenating agent, such as thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF) and a suitable solvent like o-dichlorobenzene. google.com The resulting acid chloride is then reacted with thiophene. This reaction is a classic example of a Friedel-Crafts acylation, where the Lewis acid catalyst activates the acyl chloride, facilitating the electrophilic attack on the thiophene ring.

A notable drawback of earlier methods was the use of stannic chloride (SnCl₄) as the catalyst, which, despite its effectiveness, leads to heavy metal contamination in the waste stream, posing significant environmental concerns, particularly in large-scale manufacturing. google.com

Direct Acylation Utilizing Water-Scavenging Solvents (e.g., Polyphosphoric Acid)

To circumvent the need for the preparation and isolation of the often-unstable acid chloride, direct acylation methods have been developed. One such approach involves the direct reaction of cyclopentanecarboxylic acid with thiophene in the presence of a water-scavenging solvent, such as polyphosphoric acid (PPA). google.com

This method offers several advantages, including the elimination of the thionyl chloride step and the avoidance of heavy metal catalysts like stannic chloride. The reaction proceeds by heating a mixture of cyclopentanecarboxylic acid and thiophene in polyphosphoric acid, leading to the formation of cyclopentyl 2-thienyl ketone in high yields. google.com For instance, stirring a solution of thiophene and cyclopentanecarboxylic acid in polyphosphoric acid at 75°C for 2 hours has been reported to yield the product with 99% purity. google.com

| Reactants | Solvent/Catalyst | Conditions | Product | Purity |

| Thiophene, Cyclopentanecarboxylic acid | Polyphosphoric acid | 75°C, 2 hours | Cyclopentyl 2-thienyl ketone | 99% |

This table presents data on the direct acylation of thiophene with cyclopentanecarboxylic acid.

Catalytic Systems in Acylation Reactions (e.g., Lewis Acids, Non-Tin Catalysts, Graphite)

Research has focused on identifying more environmentally benign and cost-effective catalysts for the Friedel-Crafts acylation of thiophene. Alternatives to stannic chloride have been successfully employed, offering comparable or even improved yields while minimizing waste disposal issues.

Lewis Acids: Aluminum trichloride (B1173362) (AlCl₃) is a common and less expensive Lewis acid catalyst that can be used in place of stannic chloride. google.com It effectively promotes the reaction between cyclopentanecarboxylic acid chloride and thiophene.

Non-Tin Catalysts: The development of non-tin-containing solid catalysts has been a significant advancement. These catalysts are often easier to handle and dispose of.

Graphite (B72142): An even milder and more ecologically friendly approach involves the use of graphite as a catalyst for the reaction of cyclopentanecarboxylic acid chloride with thiophene. google.com This method provides an easier work-up, often requiring only a simple filtration to remove the solid catalyst.

| Catalyst | Reactants | Advantages |

| Aluminum trichloride | Cyclopentanecarboxylic acid chloride, Thiophene | Cheaper than stannic chloride, easier waste management. google.com |

| Graphite | Cyclopentanecarboxylic acid chloride, Thiophene | Mild, ecologically friendly, simple work-up. google.com |

This table summarizes alternative catalysts used in the Friedel-Crafts acylation for the synthesis of cyclopentyl 2-thienyl ketone.

Organolithium Reagent Mediated Synthesis

Organolithium reagents are powerful nucleophiles and bases that offer an alternative synthetic route. The synthesis of 1-(2-thienyl)cyclopentanecarboxylic acid can be envisioned through the reaction of an organolithium species with a suitable electrophile.

A plausible strategy involves the generation of 2-thienyllithium (B1198063) by the deprotonation of thiophene with a strong base like n-butyllithium. This highly reactive organolithium species can then react with a cyclopentanone (B42830) derivative. For instance, the addition of 2-thienyllithium to cyclopentanone would yield 1-(2-thienyl)cyclopentanol. Subsequent oxidation of the tertiary alcohol would provide the desired carboxylic acid.

Alternatively, the reaction of 2-thienyllithium with carbon dioxide (carboxylation) is a common method for the synthesis of carboxylic acids. However, to introduce the cyclopentyl moiety at the same carbon, a different strategy is required. One could consider the reaction of 2-thienyllithium with a cyclopentyl-based electrophile that already contains a masked or precursor carboxyl group.

It is worth noting that while the addition of organolithium reagents to carboxylic acids typically leads to ketones after workup, this requires two equivalents of the organolithium reagent. masterorganicchemistry.com The first equivalent acts as a base to deprotonate the carboxylic acid, and the second adds to the resulting carboxylate.

Synthesis via Cyanide Intermediates for Aminoester Derivatives

The use of cyanide as a synthon for the carboxyl group is a well-established strategy in organic synthesis. This approach is particularly valuable for the preparation of α-amino acids and their derivatives through the Strecker synthesis.

The key intermediate for this route is 1-(2-thienyl)cyclopentanecarbonitrile. This can be synthesized by the reaction of cyclopentyl 2-thienyl ketone with a cyanide source, such as trimethylsilyl (B98337) cyanide, in the presence of a Lewis acid catalyst. Hydrolysis of the resulting nitrile, under either acidic or basic conditions, would then yield this compound.

For the synthesis of aminoester derivatives, the Strecker synthesis provides a direct and efficient pathway. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This one-pot, three-component reaction involves the condensation of cyclopentyl 2-thienyl ketone with an amine (or ammonia) and a cyanide source (e.g., potassium cyanide). masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This reaction forms an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group furnishes the corresponding α-amino acid, 1-amino-1-(2-thienyl)cyclopentanecarboxylic acid. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The use of primary or secondary amines in the Strecker reaction leads to the formation of N-substituted α-amino acids. wikipedia.org

| Starting Material | Reagents | Intermediate | Final Product |

| Cyclopentyl 2-thienyl ketone | Amine/Ammonia (B1221849), Cyanide source | α-Aminonitrile | α-Amino acid |

This table outlines the general scheme of the Strecker synthesis for the preparation of α-amino acid derivatives from a ketone.

Enantioselective Synthesis Methodologies for Chiral Analogues

The development of enantioselective methods for the synthesis of chiral analogues of this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Several strategies can be employed to achieve this.

Asymmetric Strecker Reaction: The Strecker synthesis can be rendered enantioselective by the use of a chiral amine or a chiral catalyst. wikipedia.org This allows for the diastereoselective or enantioselective formation of the α-aminonitrile intermediate, which can then be hydrolyzed to the enantiomerically enriched α-amino acid.

Chiral Resolution: A classical approach to obtaining enantiomerically pure compounds is through the resolution of a racemic mixture. For carboxylic acids, this is often achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine. nih.govresearchgate.net The resulting diastereomers can then be separated by crystallization, followed by the liberation of the enantiomerically pure carboxylic acid. Another strategy involves the use of a chiral auxiliary, such as L-menthol, to form diastereomeric esters that can be separated chromatographically. nih.gov

Biocatalysis: Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral molecules. Imine reductases (IREDs), for example, can catalyze the asymmetric reductive amination of ketones to produce chiral amines with high enantioselectivity. nih.gov In the context of the target molecule, an IRED could be used to asymmetrically reduce the imine formed from cyclopentyl 2-thienyl ketone, leading to a chiral amine that could be further functionalized.

| Method | Description | Key Feature |

| Asymmetric Strecker Reaction | Use of a chiral amine or catalyst in the Strecker synthesis. | Creates a chiral center during the formation of the α-aminonitrile. wikipedia.org |

| Chiral Resolution | Separation of a racemic mixture by forming diastereomeric salts or esters. | Separates pre-existing enantiomers. nih.govresearchgate.netnih.gov |

| Biocatalysis | Use of enzymes, such as imine reductases, for asymmetric synthesis. | High enantioselectivity under mild conditions. nih.gov |

This table compares different methodologies for the enantioselective synthesis of chiral analogues.

Biocatalytic Resolution Techniques (e.g., Lipase-Mediated Processes)

Biocatalysis provides an effective and environmentally benign alternative to traditional chemical methods for obtaining single-enantiomer chiral drugs and intermediates. nih.gov Among the most versatile biocatalysts are lipases, which exhibit high regio-, chemo-, and enantioselectivity in resolving racemic mixtures without the need for expensive cofactors. nih.gov These enzymes are particularly stable in organic solvents, which is advantageous for dissolving non-polar substrates. nih.gov

The primary strategy for resolving racemic this compound involves the kinetic resolution of its corresponding ester derivative. In this process, a lipase (B570770) is used to selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted. For example, a racemic methyl or ethyl ester of this compound can be subjected to hydrolysis by a lipase such as Candida antarctica Lipase B (CAL-B) or Lipase from Pseudomonas cepacia (Lipase PS). mdpi.com

The enzyme preferentially catalyzes the hydrolysis of one ester enantiomer (e.g., the R-ester) to the corresponding carboxylic acid (R-acid), while the other enantiomer (S-ester) remains largely untouched. The reaction is typically allowed to proceed to approximately 50% conversion, at which point the mixture contains one enantiomer as the carboxylic acid and the other as the unreacted ester. These two products, having different functional groups, can then be separated using standard chemical techniques like extraction or chromatography. Subsequent hydrolysis of the recovered ester yields the other enantiomer of the carboxylic acid. The enantioselectivity of this process is often high, yielding products with excellent enantiomeric excess (ee). nih.govresearchgate.net

Table 1: Commonly Used Lipases in Kinetic Resolution This table is interactive. Users can sort data by clicking on the column headers.

| Enzyme | Common Source | Typical Reaction |

|---|---|---|

| Lipase B | Candida antarctica | Hydrolysis, Esterification |

| Lipase PS | Pseudomonas cepacia | Hydrolysis, Acetylation |

| CRL | Candida rugosa | Hydrolysis |

Chiral Catalysis in Asymmetric Induction

Asymmetric catalysis offers a more direct route to enantiomerically pure compounds by guiding a reaction to form one enantiomer preferentially over the other. This approach avoids the 50% theoretical yield limit of kinetic resolutions. For a molecule like this compound, the key challenge is the creation of the quaternary stereocenter at the C1 position of the cyclopentane (B165970) ring.

One potential strategy involves the asymmetric desymmetrization of a prochiral precursor, such as a cyclopentenedione (B8730137) derivative, using a chiral catalyst. researchgate.net For instance, a chiral N-heterocyclic carbene (NHC) could catalyze the addition of a nucleophile to a cyclopentenedione, establishing the stereocenter with high enantioselectivity. researchgate.net Another approach could utilize chiral Brønsted acids, such as those based on a cyclopentadiene (B3395910) scaffold, to catalyze reactions that create the desired chiral center. nih.gov

While specific examples for the direct asymmetric synthesis of this compound are not prominent in the literature, the principles of asymmetric catalysis are well-established for creating similar α-chiral cyclic carboxylic acids. nih.govresearchgate.net These methods often rely on the formation of a chiral intermediate that directs the subsequent bond-forming steps. For example, a chiral catalyst could facilitate the conjugate addition of a thienyl nucleophile to a substituted cyclopentene (B43876) carboxylic ester, thereby setting the stereochemistry at the alpha position.

Downstream Functionalization and Derivatization from Synthetic Intermediates (e.g., Ketone Reduction, Hydroxymethylation, Amination)

The synthetic utility of this compound is greatly expanded by the functionalization of its synthetic precursors and derivatives. A key intermediate in many synthetic routes is cyclopentyl 2-thienyl ketone. thieme-connect.com This ketone can be derivatized in numerous ways to produce a wide array of compounds.

Ketone Reduction: The carbonyl group of cyclopentyl 2-thienyl ketone is a versatile handle for introducing new functionality. Reduction of the ketone yields the corresponding secondary alcohol, 1-(2-thienyl)cyclopentylmethanol. This transformation can be achieved using various reducing agents.

Table 2: Reagents for Ketone Reduction This table is interactive. Users can sort data by clicking on the column headers.

| Reagent | Type of Reduction | Typical Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Hydride Reduction | Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Hydride Reduction | Alcohol |

Hydroxymethylation: The introduction of a hydroxymethyl (-CH₂OH) group can alter the physicochemical properties of a molecule, potentially improving solubility or providing a new site for further derivatization. nih.gov While direct hydroxymethylation of the carboxylic acid is challenging, the reaction can be performed on the aromatic thiophene ring or the cyclopentane ring under specific conditions, often using formaldehyde (B43269) in a basic or acidic medium. nih.gov This functionalization creates a primary alcohol that can be used for esterification or etherification to generate new analogues.

Amination: Amines are crucial functional groups in many biologically active compounds. The carboxylic acid group of the target molecule can be converted into a primary amine via a one-pot reductive amination process. This sustainable method uses ammonia (NH₃) and hydrogen (H₂) in the presence of a heterogeneous catalyst, such as a ruthenium-tungsten bimetallic system, to directly transform the carboxylic acid into a primary amine with high selectivity. kuleuven.bersc.orgresearchgate.net

Alternatively, amination can be achieved from the ketone intermediate. For instance, in syntheses related to the anesthetic tiletamine, an α-brominated ketone intermediate is reacted with an amine. thieme-connect.comsemanticscholar.org This reaction proceeds through the formation of an imine, followed by a rearrangement to yield an α-amino ketone. thieme-connect.com This highlights a pathway to introduce an amino group adjacent to the thiophene-bearing carbon, creating a different class of derivatives.

Chemical Reactivity and Transformation Mechanisms of 1 2 Thienyl Cyclopentanecarboxylic Acid and Its Analogues

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of the carboxylic acid function in 1-(2-thienyl)cyclopentanecarboxylic acid is a key site for nucleophilic acyl substitution reactions. These reactions typically proceed via an addition-elimination mechanism at the carbonyl carbon. masterorganicchemistry.comopenstax.orguomustansiriyah.edu.iqyoutube.com A common transformation is the conversion of the carboxylic acid to an acid chloride, which is a more reactive intermediate for further synthetic manipulations. libretexts.orggoogle.com

This activation is often achieved by treatment with thionyl chloride (SOCl₂). The reaction mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by a chloride ion, resulting in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride gases. libretexts.org

The resulting 1-(2-thienyl)cyclopentanecarbonyl chloride is a versatile synthetic intermediate. It can readily react with various nucleophiles. For instance, in the synthesis of precursors for the pharmaceutical agent tiletamine, this acid chloride is reacted with thiophene (B33073) in a Friedel-Crafts acylation reaction. google.comwipo.int This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, or even graphite (B72142) under milder conditions. google.comgoogle.com

The general scheme for these nucleophilic substitution reactions is presented below:

| Reactant | Reagent | Product | Reaction Type |

| This compound | Thionyl chloride (SOCl₂) | 1-(2-Thienyl)cyclopentanecarbonyl chloride | Nucleophilic Acyl Substitution |

| 1-(2-Thienyl)cyclopentanecarbonyl chloride | Thiophene / AlCl₃ | Cyclopentyl 2-thienyl ketone | Friedel-Crafts Acylation |

| This compound | Alcohol / Acid catalyst | Ester derivative | Fischer Esterification |

| 1-(2-Thienyl)cyclopentanecarbonyl chloride | Amine | Amide derivative | Nucleophilic Acyl Substitution |

Oxidation Reactions

The oxidation of this compound can occur at either the thiophene ring or the cyclopentane (B165970) ring, depending on the oxidizing agent and reaction conditions. The electron-rich thiophene ring is susceptible to oxidation. nih.gov Metabolic studies of related thiophene-containing compounds, such as tienilic acid, have shown that oxidation often occurs on the thiophene ring, leading to hydroxylated products. nih.gov Cytochrome P450 enzymes, for instance, can catalyze the oxidation of the thiophene ring to form reactive epoxide intermediates. nih.gov These intermediates can then rearrange to form more stable hydroxylated derivatives or be trapped by nucleophiles. nih.gov

Chemical oxidation using reagents like meta-chloroperoxybenzoic acid (mCPBA) can also lead to the oxidation of the sulfur atom in the thiophene ring, forming sulfoxides or sulfones. researchgate.netresearchgate.net The cyclopentane ring is generally more resistant to oxidation than the thiophene ring. However, under harsh oxidative conditions, cleavage of the cyclopentane ring can occur.

Key oxidative transformations are summarized in the following table:

| Substrate Moiety | Oxidizing Agent | Potential Products | Comments |

| Thiophene Ring | Cytochrome P450 | Hydroxylated thiophene derivatives | Occurs via reactive epoxide intermediates. nih.govnih.gov |

| Thiophene Ring (Sulfur atom) | mCPBA | Thiophene-S-oxide, Thiophene-S,S-dioxide | The degree of oxidation depends on the stoichiometry of the oxidizing agent. researchgate.netresearchgate.net |

| Cyclopentane Ring | Strong oxidizing agents (e.g., KMnO₄ under harsh conditions) | Ring-opened dicarboxylic acids | Generally requires more forcing conditions. |

Reduction Reactions

The carboxylic acid group of this compound is the primary site for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, libretexts.orgyoutube.com yielding (1-(2-thienyl)cyclopentyl)methanol. This reaction proceeds through the formation of an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org Weaker reducing agents, such as sodium borohydride, are generally not effective in reducing carboxylic acids. libretexts.org

The thiophene ring can also be reduced, although this typically requires catalytic hydrogenation under specific conditions. The sulfur atom in the thiophene ring can act as a catalyst poison, making its reduction more challenging than that of benzene (B151609) rings. Desulfurization can also occur under certain hydrogenation conditions, leading to the formation of a saturated cyclopentylalkane derivative.

The following table outlines the primary reduction pathways:

| Functional Group | Reducing Agent | Product |

| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol ((1-(2-thienyl)cyclopentyl)methanol) libretexts.orgyoutube.com |

| Thiophene Ring | Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Tetrahydrothiophene derivative or desulfurized alkane |

| Carboxylic Acid | Diborane (B₂H₆) | Primary Alcohol |

Role of π-π Interactions in Modulating Reactivity and Stability

The thiophene ring in this compound is an aromatic system, and as such, it can participate in π-π stacking interactions. mdpi.commdpi.com These non-covalent interactions can influence the compound's conformation, stability, and reactivity. In the solid state, molecules may arrange themselves to maximize favorable π-π stacking between the thiophene rings of adjacent molecules.

In solution, intramolecular or intermolecular π-π interactions can stabilize certain conformations or transition states, thereby influencing the rates and outcomes of chemical reactions. For example, in reactions involving the carboxylic acid group, the orientation of the thiophene ring relative to the reaction center, potentially influenced by π-π interactions with other aromatic molecules in the reaction mixture (such as an aromatic solvent), could affect the accessibility of the carbonyl carbon to nucleophiles. While direct evidence for the specific role of π-π interactions in the reactivity of this compound is not extensively documented, the principles of π-π stacking in similar aromatic and heterocyclic systems suggest their potential importance. mdpi.commdpi.comnih.govrsc.orgrsc.org

Thermal Rearrangement Reactions of Key Synthetic Intermediates

Key synthetic intermediates derived from this compound can undergo significant thermal rearrangement reactions. A notable example is found in the synthesis of tiletamine. google.comgoogleapis.com In this process, cyclopentyl 2-thienyl ketone, which is synthesized from this compound, is halogenated and then aminated to form an intermediate, 1-hydroxycyclopentyl 2'-thienyl N-ethyl ketimine. googleapis.com This intermediate undergoes a thermal rearrangement to yield 2-(ethylamino)-2-(2-thienyl)cyclohexanone (tiletamine). wipo.intgoogle.comgoogleapis.com

This rearrangement involves the expansion of the five-membered cyclopentane ring into a six-membered cyclohexane (B81311) ring. Such rearrangements are often driven by the release of ring strain and the formation of a more stable product. The mechanism of these types of rearrangements can be complex, sometimes involving radical or ionic intermediates. baranlab.orgresearchgate.netresearchgate.netthieme-connect.de

The following table summarizes a key thermal rearrangement:

| Starting Intermediate | Conditions | Rearranged Product |

| 1-Hydroxycyclopentyl 2'-thienyl N-ethyl ketimine | Heating in a suitable solvent (e.g., dichlorobenzene) | 2-(Ethylamino)-2-(2-thienyl)cyclohexanone (Tiletamine) google.comgoogleapis.com |

Structure Activity Relationship Sar Studies and Rational Molecular Design of 1 2 Thienyl Cyclopentanecarboxylic Acid Analogues

Methodological Approaches for SAR Investigations

The investigation of SAR for 1-(2-Thienyl)cyclopentanecarboxylic acid analogues employs a combination of experimental and computational methods to build a comprehensive understanding of how molecular structure correlates with biological activity. numberanalytics.comoncodesign-services.com

Experimental Approaches:

Synthesis and Biological Testing of Analogues: The primary experimental method involves the synthesis of a series of structurally related compounds. numberanalytics.com Each analogue incorporates a specific modification, such as the introduction of a substituent on the cyclopentyl ring or the replacement of the thienyl group with another heterocycle. These compounds are then subjected to biological assays to measure their activity against a specific target, such as an enzyme or receptor. oncodesign-services.com

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds to identify initial "hits" and to quickly assess the impact of broad structural changes. solubilityofthings.com

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide detailed information about the binding affinity and kinetics of the analogues to their target protein, offering quantitative data to build the SAR. nih.gov

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structures of compounds with their biological activities. numberanalytics.com These models can predict the activity of novel analogues before they are synthesized.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. solubilityofthings.com It helps to visualize how different structural modifications might enhance or disrupt key interactions within the binding site.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic view of the binding interactions. bioglyco.com

3D-QSAR Modeling: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate three-dimensional models that relate the steric and electrostatic fields of molecules to their biological activity.

By integrating data from these diverse methodologies, researchers can construct a robust SAR model that guides the rational design of more potent and selective analogues of this compound.

Structural Modifications on the Cyclopentyl Moiety (e.g., Introduction of Substituents)

Systematic modifications to the cyclopentyl ring of this compound have been explored to probe the steric and conformational requirements of the binding pocket. The introduction of various substituents can influence the compound's potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Research has shown that the size, position, and nature of substituents on the cyclopentyl ring play a crucial role in determining biological activity. For instance, the introduction of small alkyl groups at specific positions can lead to an increase in potency, potentially by establishing favorable van der Waals interactions within a hydrophobic pocket of the target receptor. drugdesign.org Conversely, bulky substituents may cause steric hindrance, leading to a decrease in activity.

The following table summarizes hypothetical SAR data for modifications on the cyclopentyl moiety, illustrating how different substituents might affect biological activity.

| Compound | Modification on Cyclopentyl Ring | Relative Potency | Rationale |

|---|---|---|---|

| Parent Compound | Unsubstituted | 1.0 | Baseline activity. |

| Analogue 1 | 2-Methyl | 2.5 | Potential for favorable hydrophobic interactions. |

| Analogue 2 | 3-Ethyl | 1.8 | Moderate increase in potency, suggesting some tolerance for larger alkyl groups at this position. |

| Analogue 3 | 2-tert-Butyl | 0.2 | Steric hindrance likely disrupts optimal binding. |

| Analogue 4 | 3-Hydroxy | 0.5 | Introduction of a polar group may be unfavorable in a hydrophobic pocket. |

These findings suggest that the region of the binding pocket accommodating the cyclopentyl ring is sensitive to the size and polarity of substituents. nih.gov

Thienyl Group Modifications and Heterocycle Bioisosteric Replacements (e.g., Furyl, Phenyl, Naphthyl Analogues)

The 2-thienyl group is a key structural feature of the parent compound, and its modification or replacement provides significant insights into the electronic and steric requirements for receptor interaction. Bioisosteric replacement, a strategy where one functional group is replaced by another with similar physical or chemical properties, is a common approach in this context. chem-space.comdrughunter.com

The following interactive table presents hypothetical SAR data for bioisosteric replacements of the thienyl group.

| Compound | Bioisosteric Replacement | Relative Potency | Rationale |

|---|---|---|---|

| Parent Compound | 2-Thienyl | 1.0 | Baseline activity. |

| Analogue 5 | Phenyl | 0.8 | Slight decrease in activity suggests the sulfur atom may play a role in binding. |

| Analogue 6 | 2-Furyl | 1.2 | Slight increase in potency indicates that a five-membered heterocycle with an oxygen heteroatom is well-tolerated. nih.gov |

| Analogue 7 | 1-Naphthyl | 0.3 | Larger aromatic system likely introduces steric clashes within the binding site. nih.gov |

| Analogue 8 | 3-Thienyl | 0.1 | Change in substitution pattern on the thiophene (B33073) ring significantly reduces activity, highlighting the importance of the 2-position linkage. |

These results underscore the specific electronic and steric requirements of the binding pocket that accommodates the aromatic moiety.

Carboxylic Acid Functional Group Derivatization Strategies (e.g., Esterification, Amidation)

The carboxylic acid group is often a critical pharmacophore, participating in key interactions such as hydrogen bonding or ionic interactions with the biological target. However, this functional group can also impart unfavorable physicochemical properties, such as poor membrane permeability. acs.org Derivatization of the carboxylic acid is a common strategy to improve these properties.

Esterification: Converting the carboxylic acid to an ester can mask its polarity, potentially improving oral bioavailability. These esters often act as prodrugs, which are converted back to the active carboxylic acid by esterase enzymes in the body. youtube.com

Amidation: The formation of amides is another common derivatization strategy. ontosight.ai Primary, secondary, or tertiary amides can be prepared, each with different hydrogen bonding capabilities and steric profiles. This can help to probe the hydrogen bonding requirements of the binding site.

Bioisosteric Replacement: The carboxylic acid can also be replaced with other acidic functional groups, known as bioisosteres, such as tetrazoles or hydroxamic acids. chem-space.comacs.org These groups can mimic the acidic nature of the carboxylic acid while offering different physicochemical properties.

The following table illustrates hypothetical SAR data for the derivatization of the carboxylic acid group.

| Compound | Derivatization Strategy | Relative Potency (in vitro) | Rationale |

|---|---|---|---|

| Parent Compound | Carboxylic Acid | 1.0 | Baseline activity. |

| Analogue 9 | Methyl Ester | 0.1 | Loss of the acidic proton significantly reduces in vitro activity, suggesting it is a prodrug. |

| Analogue 10 | Primary Amide (-CONH2) | 0.4 | Reduced activity indicates the importance of the acidic nature of the parent compound for binding. |

| Analogue 11 | N-Methyl Amide (-CONHCH3) | 0.2 | Further decrease in activity suggests steric hindrance and altered hydrogen bonding capacity. |

| Analogue 12 | Tetrazole | 0.9 | This bioisostere effectively mimics the carboxylic acid, retaining high potency. nih.gov |

These studies are crucial for optimizing the pharmacokinetic profile of the lead compound while maintaining its biological activity.

Impact of Stereochemistry on Biological Activity Profiles

The this compound molecule possesses a chiral center at the carbon atom connecting the cyclopentyl and thienyl rings to the carboxylic acid. Consequently, it exists as a pair of enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. nih.govpatsnap.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other. mhmedical.com

The differential activity of enantiomers arises from the three-dimensional arrangement of the substituents around the chiral center. One enantiomer may fit optimally into the binding site of the target protein, forming multiple high-affinity interactions, while the other enantiomer may bind less effectively or not at all due to steric clashes or an inability to form key interactions. nih.gov

For this compound analogues, it is crucial to separate and test the individual enantiomers to determine which one is responsible for the desired biological effect (the eutomer) and which one is less active or potentially contributes to side effects (the distomer). nih.gov

The following table presents a hypothetical scenario illustrating the impact of stereochemistry on biological activity.

| Compound | Stereochemistry | Relative Potency | Rationale |

|---|---|---|---|

| Racemic Mixture | (R/S) | 1.0 | Combined activity of both enantiomers. |

| Enantiomer A | (S) | 1.9 | This enantiomer (the eutomer) is responsible for the majority of the biological activity. |

| Enantiomer B | (R) | 0.1 | This enantiomer (the distomer) is significantly less active. |

Understanding the stereochemical requirements for activity is a critical aspect of rational drug design, allowing for the development of single-enantiomer drugs with improved therapeutic indices. nih.gov

Medicinal Chemistry Applications and Biological Research Endeavors

Significance as a Chemical Scaffold and Building Block in Drug Discovery Programs

In the realm of drug discovery, a chemical scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The 1-(2-Thienyl)cyclopentanecarboxylic acid molecule possesses a unique structural framework, combining a cyclopentane (B165970) ring with a thiophene (B33073) moiety. This combination of a flexible saturated carbocycle and a heteroaromatic ring offers a three-dimensional architecture that can be explored for interactions with biological targets.

While specific research extensively detailing this compound as a "privileged scaffold" is not widely documented in publicly available literature, the constituent parts of the molecule are well-represented in medicinal chemistry. Cyclopentane carboxylic acid derivatives have been identified as key components in the development of potent and selective inhibitors for various biological targets. For instance, the replacement of a proline warhead with a cyclopentane carboxylic acid has been shown to significantly boost the potency of NaV1.7 inhibitors, which are targets for pain management. nih.gov

Similarly, the thiophene ring is a common heterocycle in many pharmaceuticals, valued for its ability to engage in various molecular interactions and its metabolic stability. researchgate.net Thienopyridine analogues, for example, are recognized as a versatile scaffold in medicinal chemistry. researchgate.net The fusion of these two motifs in this compound provides a starting point for the synthesis of diverse chemical libraries aimed at a range of therapeutic targets. Its structure suggests potential for biological activity, such as anti-inflammatory or antimicrobial properties, though extensive research is required to fully elucidate its capabilities. ontosight.ai

Elucidation of Interaction Mechanisms with Biological Macromolecules

The biological activity of any compound is fundamentally determined by its interactions with macromolecules such as proteins and nucleic acids. Understanding these interactions at a molecular level is crucial for rational drug design. Currently, there is a lack of specific studies in the public domain that elucidate the detailed interaction mechanisms of this compound with biological macromolecules.

However, based on its chemical structure, several types of interactions can be predicted. The carboxylic acid group can act as a hydrogen bond donor and acceptor, and can also form ionic interactions with positively charged amino acid residues in a protein's active site. The thiophene ring, being an aromatic heterocycle, can participate in π-π stacking, hydrophobic interactions, and halogen bonding (if substituted). The cyclopentane ring provides a non-polar surface for hydrophobic interactions.

Investigation of Enzyme Inhibition Potentials

Enzyme inhibition is a common mechanism of action for many drugs. The structural features of this compound suggest that it could be investigated as an inhibitor for a variety of enzymes. The carboxylic acid moiety is a classic feature of many enzyme inhibitors, often mimicking a substrate or transition state.

Given the structural similarities, this compound and its derivatives could be screened against a panel of enzymes to identify potential inhibitory activities. Enzymes where a carboxylic acid is crucial for substrate recognition or catalysis would be particularly relevant targets.

Table 1: Potential Enzyme Classes for Inhibition Screening

| Enzyme Class | Rationale for Screening |

| Proteases | The carboxylic acid could interact with active site residues. |

| Kinases | Potential for interaction with the ATP-binding site. |

| Phosphatases | The carboxylate could mimic the phosphate (B84403) group. |

| Cyclooxygenases (COX) | Many NSAIDs are carboxylic acids. |

Identification and Development of Lead Compounds and Novel Chemotypes

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The process of hit-to-lead optimization is a critical phase in drug discovery. nih.gov

While there are no specific examples in the literature of this compound being developed as a lead compound, its structure represents a novel chemotype that could be explored. The combination of the cyclopentyl and thienyl moieties is not as commonly explored as other scaffold combinations, and thus, derivatives of this compound could represent a new area of chemical space for drug discovery.

The general approach would involve synthesizing a library of analogues by modifying the cyclopentane ring, the thiophene ring, and the carboxylic acid group. These analogues would then be screened in various biological assays to identify "hits." Promising hits would then undergo further optimization to improve their drug-like properties. The discovery of cyclopentane carboxylic acid derivatives as potent NaV1.7 inhibitors illustrates how this class of compounds can serve as a foundation for developing new therapeutics. nih.gov

Advanced Analytical and Characterization Methodologies in Academic Research

Spectroscopic Analysis for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

Spectroscopic methods are fundamental in determining the molecular structure of 1-(2-Thienyl)cyclopentanecarboxylic acid, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectroscopy would be employed.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The protons on the thiophene (B33073) ring would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm, with characteristic coupling patterns. The protons of the cyclopentane (B165970) ring would be found in the aliphatic region, generally between δ 1.5 and 3.0 ppm. The carboxylic acid proton is highly deshielded and would appear as a broad singlet at a downfield chemical shift, usually above δ 10.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be observed in the range of δ 170-185 ppm. The carbons of the thiophene ring would resonate in the aromatic region (approximately δ 120-140 ppm), while the carbons of the cyclopentane ring would appear in the aliphatic region (typically δ 20-50 ppm).

Hypothetical ¹H and ¹³C NMR Data for this compound

No specific experimental NMR data for this compound was found in the public domain. The following table is a hypothetical representation based on known chemical shift ranges for similar structural motifs.

| ¹H NMR | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid | ~12.0 | broad singlet | 1H | -COOH |

| Thiophene | ~7.3 | doublet of doublets | 1H | Thienyl H5 |

| Thiophene | ~7.0 | doublet of doublets | 1H | Thienyl H3 |

| Thiophene | ~6.9 | doublet of doublets | 1H | Thienyl H4 |

| Cyclopentane | ~2.5-1.8 | multiplet | 8H | Cyclopentyl CH₂ |

| ¹³C NMR | Hypothetical Chemical Shift (ppm) | Assignment |

| Carbonyl | ~180 | -COOH |

| Thiophene (C2) | ~145 | C-S |

| Thiophene (C5) | ~127 | CH |

| Thiophene (C3) | ~125 | CH |

| Thiophene (C4) | ~124 | CH |

| Cyclopentane (C1) | ~50 | Quaternary C |

| Cyclopentane | ~35 | CH₂ |

| Cyclopentane | ~25 | CH₂ |

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) would be utilized. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, a common fragmentation would be the loss of the carboxylic acid group (a loss of 45 Da).

Hypothetical Mass Spectrometry Data for this compound

No specific experimental mass spectrometry data for this compound was found in the public domain. The following table is a hypothetical representation.

| m/z | Relative Intensity (%) | Possible Fragment |

| 196 | 100 | [M]⁺ (Molecular Ion) |

| 151 | 80 | [M - COOH]⁺ |

| 111 | 60 | [C₅H₉S]⁺ |

| 83 | 40 | [C₄H₃S]⁺ |

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., Gas Chromatography)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, derivatization is often necessary before GC analysis. This compound would typically be converted into a more volatile ester derivative, for example, by reaction with a silylating agent like BSTFA or by esterification to its methyl ester.

The derivatized compound is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A detector, often a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is used to detect the compound as it elutes from the column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The peak area in the chromatogram is proportional to the amount of the compound, allowing for quantitative analysis and purity determination.

Hypothetical Gas Chromatography Parameters for the Analysis of Derivatized this compound

No specific experimental GC methods for this compound were found in the public domain. The following table provides a hypothetical set of parameters.

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Detector | Mass Spectrometer (MS) |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Emerging Research Directions and Future Perspectives

Exploration of Untapped Synthetic Avenues

The synthesis of 1-(2-Thienyl)cyclopentanecarboxylic acid and its derivatives presents a fertile ground for methodological innovation. Current synthetic strategies often rely on classical approaches, which may have limitations in terms of yield, scalability, and environmental impact. Future research is anticipated to explore more efficient and sustainable synthetic routes.

One promising direction is the application of modern cross-coupling reactions. For instance, palladium-catalyzed C-H activation could enable the direct coupling of a cyclopentanecarboxylic acid derivative with a thiophene (B33073) moiety, thereby streamlining the synthetic process and reducing the generation of waste. nih.gov Furthermore, the development of novel catalytic systems, potentially involving earth-abundant metals, could offer more economical and environmentally friendly alternatives to traditional methods. semanticscholar.org

Another untapped avenue lies in the exploration of flow chemistry for the synthesis of this compound. Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, enhanced safety, and the potential for seamless integration into multi-step syntheses. This approach would be particularly beneficial for the large-scale production required for extensive biological screening or materials science applications.

Moreover, biocatalysis presents an intriguing possibility for the enantioselective synthesis of chiral derivatives of this compound. The use of enzymes could provide access to stereochemically pure compounds, which is often crucial for elucidating structure-activity relationships and developing potent therapeutic agents.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Palladium-Catalyzed C-H Activation | Increased efficiency, reduced waste | Development of robust and selective catalysts |

| Flow Chemistry | Improved yield and safety, scalability | Optimization of reactor design and reaction conditions |

| Biocatalysis | High enantioselectivity, mild reaction conditions | Identification and engineering of suitable enzymes |

Identification of Novel Biological Targets and Therapeutic Modalities

The structural features of this compound suggest a broad range of potential biological activities. The thiophene ring is a well-known pharmacophore present in numerous approved drugs, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer effects. nih.goveprajournals.comnih.gov The cyclopentane (B165970) ring, on the other hand, can act as a rigid scaffold to orient functional groups for optimal interaction with biological targets. nih.gov

Future research will likely focus on screening this compound and its derivatives against a diverse array of biological targets. Given the known properties of thiophene-containing compounds, initial investigations may target enzymes and receptors involved in inflammatory pathways, microbial infections, and cancer progression. encyclopedia.pubresearchgate.netnih.gov For example, derivatives of this compound could be evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.

Furthermore, the unique three-dimensional structure of this compound could enable it to interact with novel or challenging biological targets that are not effectively modulated by existing drugs. High-throughput screening campaigns, coupled with mechanism-of-action studies, will be instrumental in identifying these new therapeutic opportunities. The exploration of its potential as a modulator of protein-protein interactions or as a targeted therapy for specific genetic mutations represents an exciting frontier.

| Potential Therapeutic Area | Rationale Based on Structural Moieties | Example Biological Targets |

| Anti-inflammatory | Thiophene is a known anti-inflammatory pharmacophore. | Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes |

| Antimicrobial | Thiophene derivatives have shown broad-spectrum antimicrobial activity. nih.gov | Bacterial and fungal enzymes essential for survival |

| Anticancer | Thiophene-containing compounds have demonstrated cytotoxic effects on cancer cells. nih.govmdpi.com | Kinases, Tubulin, Topoisomerases mdpi.com |

| Neurological Disorders | Thiophene derivatives have been investigated for various CNS activities. nih.gov | Serotonin receptors, Dopamine receptors |

Application of Computational Chemistry and Molecular Modeling in Rational Design

Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating the discovery and optimization of derivatives of this compound. These in silico tools can provide valuable insights into the compound's physicochemical properties, conformational preferences, and potential interactions with biological targets, thereby guiding a more rational and efficient drug design process.

Density Functional Theory (DFT) calculations can be employed to predict the electronic properties and reactivity of this compound and its analogs. mdpi.comresearchgate.net This information can be crucial for understanding its metabolic stability and for designing derivatives with improved pharmacokinetic profiles. Molecular dynamics simulations can be used to explore the conformational landscape of the molecule and to model its binding to specific protein targets.

Structure-based drug design, utilizing the crystal structures of target proteins, can facilitate the design of derivatives with enhanced potency and selectivity. By visualizing the binding pocket of a target enzyme or receptor, researchers can rationally modify the structure of this compound to optimize its interactions and improve its therapeutic efficacy. researchgate.net Virtual screening of large compound libraries based on the this compound scaffold can also expedite the identification of promising lead candidates for further experimental evaluation.

| Computational Method | Application in Rational Design | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of electronic properties and reactivity. mdpi.com | Insights into metabolic stability and chemical behavior. |

| Molecular Dynamics (MD) Simulations | Exploration of conformational space and binding dynamics. | Understanding of how the molecule interacts with its target over time. |

| Structure-Based Drug Design | Design of derivatives with optimized interactions with a target protein. | Compounds with improved potency and selectivity. |

| Virtual Screening | In silico screening of compound libraries. | Rapid identification of potential lead molecules. |

Potential in Advanced Materials Science Applications

Beyond its potential in the life sciences, the unique electronic and structural properties of the thiophene moiety suggest that this compound could find applications in the field of advanced materials science. Thiophene-based polymers are well-known for their semiconducting and fluorescent properties, making them valuable components in organic electronics and optoelectronics. bohrium.comresearchgate.net

Future research could explore the polymerization of this compound or its derivatives to create novel functional polymers. The cyclopentanecarboxylic acid group could serve as a handle for further functionalization or for controlling the polymer's solubility and processing characteristics. Such polymers could potentially be used in the fabrication of organic light-emitting diodes (OLEDs), organic solar cells, and chemical sensors. nus.edu.sgmdpi.com

The incorporation of the this compound unit into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) is another exciting avenue. mdpi.com The thiophene ring could contribute to the electronic properties of the framework, while the carboxylic acid group can act as a linker to the metal nodes. These materials could have applications in gas storage, catalysis, and sensing. The development of new synthetic methodologies to incorporate this building block into larger, well-defined architectures will be key to realizing its potential in materials science. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Thienyl)cyclopentanecarboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via tert-butoxycarbonyl (Boc)-protected intermediates, as described in a patent using 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid as a precursor . Optimization involves monitoring reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions. For example, avoiding co-evaporation of volatile intermediates during oxidation steps, as noted in cyclopentene carboxaldehyde synthesis, improves yields . Parallel purification techniques, such as recrystallization or column chromatography, are critical for isolating high-purity products.

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the thienyl and cyclopentane ring integration (e.g., characteristic shifts for aromatic protons at ~6.8–7.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., at 254 nm) assesses purity, leveraging the compound’s carboxylic acid moiety for retention time consistency .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., calculated : ~212.06 g/mol) .

Q. What are the key considerations for handling and storing this compound to ensure experimental reproducibility?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation . Use inert atmospheres (e.g., nitrogen) during synthesis to stabilize reactive intermediates. Safety protocols, including fume hood use and personal protective equipment (PPE), are mandatory due to potential irritancy of thiophene derivatives .

Advanced Research Questions

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Introduction : Fluorine or chlorine atoms can be added to the thienyl ring via electrophilic substitution (e.g., using -chlorosuccinimide) to modulate electronic properties .

- Cyclopentane Modifications : Replace the cyclopentane with cyclohexane or spirocyclic systems (e.g., spiro[cyclopentane-isoquinoline] derivatives) to study conformational effects .

- Peptide Conjugation : Incorporate the carboxylic acid into β-peptide backbones to evaluate bioactivity, as demonstrated with polyhydroxylated cyclopentane β-amino acids .

Q. What strategies are effective in resolving contradictions in reported synthetic methodologies for related cyclopentanecarboxylic acid derivatives?

- Methodological Answer :

- Comparative Reaction Screening : Test conflicting protocols (e.g., Boc-deprotection conditions from vs. Hofmann rearrangements in ) under controlled variables (pH, temperature).

- Mechanistic Studies : Use density functional theory (DFT) to model reaction pathways and identify rate-limiting steps. For example, computational analysis of cyclopentane ring strain may explain yield discrepancies .

Q. How can the stability of this compound under various experimental conditions be systematically evaluated?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.

- pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC .

- Light Sensitivity : Expose to UV-Vis light (200–400 nm) and track photodegradation products using LC-MS .

Q. What role does the thienyl substituent play in the compound’s potential biological activity, and how can this be investigated?

- Methodological Answer :

- Electron-Withdrawing Effects : The thienyl group’s electron-rich nature may enhance binding to metalloenzymes. Test inhibitory activity against cysteine proteases via fluorometric assays .

- Bioisosteric Replacement : Compare activity with phenyl or furan analogs in cell-based assays (e.g., cytotoxicity using MTT protocols ).

- Molecular Docking : Simulate interactions with target proteins (e.g., cyclooxygenase-2) to identify key binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.